N-[ethyl(phenyl)carbamoyl]-L-methionine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[ethyl(phenyl)carbamoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-16(11-7-5-4-6-8-11)14(19)15-12(13(17)18)9-10-20-2/h4-8,12H,3,9-10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCOCVNRNAJDL-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for N Ethyl Phenyl Carbamoyl L Methionine
Formation of Carbamate (B1207046) Linkages in L-Methionine Derivatives
The carbamate functional group is a crucial feature in many biologically active molecules and serves as a stable surrogate for peptide bonds in medicinal chemistry. acs.org Its synthesis can be achieved through various established and modern chemical methodologies. The formation of the N,N-disubstituted carbamate in N-[ethyl(phenyl)carbamoyl]-L-methionine involves creating a covalent bond between the alpha-amino group of L-methionine and an ethyl(phenyl)carbamoyl moiety.
Traditional methods for carbamate synthesis include the reaction of an amine with a chloroformate or the thermal decomposition of acyl azides, known as the Curtius rearrangement, to form an isocyanate intermediate that can be trapped by an alcohol. nih.gov For a molecule like this compound, a plausible route involves the reaction of an L-methionine derivative, such as its methyl ester, with a suitable electrophilic reagent like ethyl(phenyl)carbamoyl chloride. The synthesis of such carbamoyl (B1232498) chlorides can be achieved by reacting the corresponding secondary amine with phosgene (B1210022) or a phosgene equivalent. researchgate.net
More contemporary approaches avoid hazardous reagents like phosgene. One such method is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This reaction proceeds under mild conditions and can generate carbamates efficiently. acs.orgnih.gov The reaction of CO2 with amines first forms a carbamic acid or a carbamate salt, which can then be reacted with an electrophile. nih.govmdpi.com Another innovative approach utilizes N-alkyl carbamoylimidazoles, prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI), as stable and versatile synthons for producing carbamates. nih.gov
The table below summarizes various synthetic strategies for carbamate formation.
| Method | Reagents | Key Features | Reference(s) |
| Isocyanate Reaction | Amine + Isocyanate | Direct formation of N-substituted carbamates. | nih.gov |
| Chloroformate Method | Amine + Chloroformate | Widely used, but chloroformates can be hazardous. | nih.gov |
| Curtius Rearrangement | Carboxylic Acid → Acyl Azide → Isocyanate | Forms isocyanate intermediate for subsequent reaction. | nih.gov |
| Three-Component Coupling | Amine + CO2 + Alkyl Halide | Mild conditions, avoids phosgene. | organic-chemistry.org |
| Carbamoylimidazole Method | N-Alkyl Carbamoylimidazole + Amine | Uses stable, crystalline, and storable intermediates. | nih.gov |
| Di-tert-butyl dicarbonate | Carboxylic Acid + (Boc)2O + NaN3 | Produces a Boc-protected carbamate. | organic-chemistry.org |
Development of N-Carbamoyl-L-amino Acid Intermediates and their Role in Synthesis
N-carbamoyl-L-amino acids, such as N-carbamoyl-L-methionine, are valuable intermediates in both biocatalytic and chemical synthesis. ebi.ac.uk They are central to the "hydantoinase process," an enzymatic method for producing optically pure L-amino acids. researchgate.netresearchgate.net In this process, a racemic 5-monosubstituted hydantoin (B18101) is hydrolyzed by a D-selective hydantoinase to yield an N-carbamoyl-D-amino acid. This intermediate is then racemized to its L-form by a carbamoyl racemase. Finally, a highly enantiospecific L-N-carbamoylase hydrolyzes the N-carbamoyl-L-amino acid to produce the desired pure L-amino acid, ammonia, and carbon dioxide. ebi.ac.ukresearchgate.netwikipedia.org
The enzyme L-N-carbamoylase shows broad substrate specificity, and its activity has been characterized for various N-carbamoyl amino acids. ebi.ac.uk For instance, the enzyme from Brevibacillus reuszeri HSN1 effectively hydrolyzes N-carbamoyl-l-methionine (L-N-CMet). ebi.ac.uk The kinetic parameters for this enzyme highlight its efficiency.
| Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| N-carbamoyl-L-methionine | ~13.5 | ~103 | ebi.ac.uk |
Beyond biocatalysis, N-carbamoyl amino acids (CAAs) serve as precursors in chemical synthesis. They are used to prepare amino acid N-carboxyanhydrides (NCAs), which are important monomers for the synthesis of polypeptides. The nitrosation of CAAs using reagents like gaseous NOx or NOCl provides a clean and efficient route to high-purity NCAs. researchgate.net This demonstrates the versatility of N-carbamoyl-L-amino acids as pivotal intermediates connecting enzymatic and chemical synthetic pathways.
Exploration of Novel Synthetic Methodologies for this compound Analogues
The development of novel synthetic methodologies is crucial for accessing analogues of this compound, which may possess unique chemical or biological properties. These methodologies often focus on improving efficiency, expanding substrate scope, or employing more environmentally benign reagents.
One area of exploration is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides a pathway to α-substituted N-protected amines. organic-chemistry.org Similarly, the three-component coupling of amines, CO2, and halides offers a direct route to carbamates. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of this compound analogues by varying the amine or halide components.
Another approach involves the development of new activating agents for carbamate and urea (B33335) synthesis. N-Alkyl carbamoylimidazoles have emerged as green and sustainable alternatives to toxic reagents like phosgene for creating urea and carbamate linkages. nih.gov This method could be applied to synthesize a library of analogues by reacting different L-methionine derivatives with various pre-formed N-alkyl carbamoylimidazoles.
Research into conformationally constrained analogues, such as N,N'-ethylene-bridged dipeptides containing methionine, also provides insight into novel synthetic strategies. psu.edu The synthesis of these complex structures demonstrates advanced techniques for modifying the backbone of amino acid derivatives. Furthermore, the synthesis of other S-adenosyl-L-methionine analogues and N-ethyl-α,β-dehydroamino acids showcases the broad interest and ongoing innovation in modifying methionine and other amino acids for various applications. nih.govresearchgate.net
| Analogue Type | Synthetic Strategy | Key Features | Reference(s) |
| Urea-based Analogues | N-Alkyl carbamoylimidazole synthons | Green chemistry approach, avoids toxic reagents. | nih.gov |
| Conformationally Constrained Analogues | Acid-catalyzed cyclization of N,N'-ethylene-bridged bis-α-amino acids | Creates rigid structures for conformational studies. | psu.edu |
| N-Alkylated Analogues | Alkylation followed by dehydration | Introduction of N-alkyl and dehydro moieties. | researchgate.net |
| S-Adenosyl-L-methionine Analogues | Multi-step synthesis involving nucleophilic substitution | Modification of the methionine side chain. | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of N Ethyl Phenyl Carbamoyl L Methionine
Spectroscopic Characterization Techniques for Structural Determination
Spectroscopic methods are fundamental to the structural determination of N-[ethyl(phenyl)carbamoyl]-L-methionine, each providing unique insights into its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations, offering insights into the molecule's conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ethyl, phenyl, and methionine moieties. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the neighboring nitrogen atom. The protons of the L-methionine backbone, including the α-proton, β-protons, and γ-protons, would resonate at specific chemical shifts, with their multiplicity providing information about adjacent protons. The methyl protons of the thioether group are expected to be a singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamoyl (B1232498) group is expected to have a characteristic downfield chemical shift. The aromatic carbons of the phenyl ring would appear in the δ 120-140 ppm range. The carbons of the ethyl and methionine groups would have chemical shifts consistent with their respective functional groups. nih.govbmrb.iohmdb.ca
Conformational and Dynamic Studies: A key feature of the carbamoyl group is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of distinct NMR signals for syn and anti rotamers at low temperatures. The barrier for rotation about an N-alkylcarbamate C(carbonyl)-N bond is typically around 16 kcal/mol. nih.gov However, in N-phenylcarbamates, this barrier is lowered to approximately 12.5 kcal/mol. nih.gov For this compound, variable temperature NMR studies would be crucial to determine the rotational barrier and the relative populations of the conformers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to identify through-space interactions between protons, providing critical constraints for determining the preferred solution-state conformation of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 | Multiplet |
| Ethyl-CH₂ | 3.2 - 3.5 | Quartet |
| Ethyl-CH₃ | 1.1 - 1.3 | Triplet |
| Methionine α-H | 4.2 - 4.5 | Multiplet |
| Methionine β-H | 1.9 - 2.2 | Multiplet |
| Methionine γ-H | 2.5 - 2.8 | Multiplet |
| Methionine S-CH₃ | 2.0 - 2.2 | Singlet |
| NH | 8.0 - 8.5 | Singlet |
Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound, thereby providing definitive structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.
The ESI mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Key fragmentation pathways for this compound are predicted to involve:
Cleavage of the carbamoyl group: Loss of the ethylphenylamino group or isocyanate can occur.
Fragmentation of the methionine side chain: Cleavage of the C-S bond leading to the loss of the methylthio group is a common fragmentation pathway for methionine-containing compounds. nih.gov
Decarboxylation: Loss of the carboxylic acid group as CO₂ is a typical fragmentation for amino acids.
Amide bond cleavage: Cleavage of the bond between the nitrogen and the carbonyl carbon of the carbamoyl group.
The fragmentation of ethyl carbamates often involves the loss of isocyanic acid (HNCO), which can be a diagnostic peak. researchgate.net The presence of the sulfur atom in the methionine side chain can also lead to specific fragmentation patterns, such as the formation of thionium (B1214772) ions. nih.gov
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - C₂H₅NCO]⁺ | Loss of ethyl isocyanate |
| [M+H - C₆H₅NCO]⁺ | Loss of phenyl isocyanate |
| [M+H - CO₂]⁺ | Decarboxylation |
| [M+H - CH₃SH]⁺ | Loss of methanethiol |
| C₂H₅NHC₆H₅⁺ | Ethylphenylamine cation |
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O stretching vibrations. The N-H stretching vibration of the carbamoyl group would appear in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the carbamoyl group is expected around 1640-1680 cm⁻¹, while the C=O of the carboxylic acid would be observed around 1700-1730 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching of the methionine side chain is expected to be a weaker band in the fingerprint region.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the phenylcarbamoyl chromophore. The phenyl group conjugated with the carbamoyl moiety is expected to exhibit absorption bands in the ultraviolet region. The π → π* transitions of the aromatic ring will likely result in a strong absorption band below 250 nm. A weaker n → π* transition associated with the carbonyl group of the carbamoyl moiety may also be observed at longer wavelengths.
X-ray Crystallographic Studies of this compound and its Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.
Conformational Dynamics and Stability Analysis of the Carbamoyl Moiety and L-Methionine Backbone
The L-methionine backbone possesses conformational flexibility due to rotation around the Cα-Cβ and Cβ-Cγ bonds. The preferred conformations of the methionine side chain are typically staggered, with gauche and trans arrangements being the most common. The stability of these conformers is influenced by steric and electronic factors. Computational modeling, in conjunction with experimental NMR data, can provide a detailed picture of the conformational landscape and the relative energies of different conformers. The stability of the carbamoyl group itself is generally high, though it can be susceptible to hydrolysis under certain conditions. researchgate.netmasterorganicchemistry.com
Isotopic Labeling Strategies for Enhanced Structural and Dynamic Probes in Research
Isotopic labeling is a powerful strategy to enhance the sensitivity and resolution of NMR experiments, enabling more detailed structural and dynamic studies of this compound.
¹³C and ¹⁵N Labeling: Uniform or selective incorporation of ¹³C and ¹⁵N isotopes can greatly facilitate NMR assignments and the determination of three-dimensional structure. rsc.orgsigmaaldrich.comacs.orgnih.govnih.govresearchgate.net For instance, ¹⁵N labeling of the carbamoyl nitrogen would allow for direct observation of this nucleus and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing valuable information about the electronic structure and conformation of the carbamoyl group. researchgate.netd-nb.inforsc.orgnih.gov ¹³C labeling of the carbonyl carbon or specific carbons in the methionine backbone can serve as sensitive probes for conformational changes.
Deuterium Labeling: Selective deuteration of the methionine side chain or the ethyl group can simplify complex ¹H NMR spectra and is particularly useful for studying dynamics. acs.orgnih.govresearchgate.net By replacing protons with deuterium, proton-proton dipolar couplings are reduced, leading to sharper NMR signals. This is especially beneficial in larger systems or for studying slow dynamic processes.
These isotopic labeling strategies, combined with advanced NMR techniques, provide a robust toolkit for a comprehensive understanding of the structure, dynamics, and interactions of this compound at an atomic level.
Computational Modeling and Molecular Dynamics Simulations of N Ethyl Phenyl Carbamoyl L Methionine
Molecular Docking for Prediction of Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is frequently employed to predict the binding mode and affinity of a small molecule ligand, such as N-[ethyl(phenyl)carbamoyl]-L-methionine, to the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. mdpi.com
A typical molecular docking workflow involves:
Preparation of the 3D structure of the ligand (this compound) and the target macromolecule.
Identification of the binding site or active site on the target.
Docking the ligand into the binding site using a specific algorithm.
Scoring and ranking the resulting poses to estimate binding affinity.
Despite the utility of this method, no specific molecular docking studies have been published for this compound to identify its potential biological targets or to characterize its binding interactions at a molecular level.
Molecular Dynamics (MD) Simulations for Ligand-Target System Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a ligand-target system, MD simulations can provide detailed insights into the dynamic behavior of the complex, including its stability, conformational changes, and the nature of intermolecular interactions.
The process of an MD simulation involves:
Setting up the initial system, including the ligand-protein complex in a simulated environment (e.g., a water box with ions).
Assigning force fields that describe the potential energy of the system.
Solving Newton's equations of motion for the system over a specific time period.
Analyzing the resulting trajectory to understand the system's dynamics.
There are no available MD simulation studies in the scientific literature that focus on a complex formed between this compound and a biological target.
Analysis of Ligand-Induced Conformational Changes in Target Macromolecules
One of the key applications of MD simulations is to observe how the binding of a ligand can induce conformational changes in its target macromolecule. researchgate.net These changes can be crucial for the protein's function, either activating or inhibiting it. Analysis of the MD trajectory can reveal subtle to large-scale motions in the protein backbone and side chains upon ligand binding.
As no MD simulations have been reported for this compound, there is no data on any conformational changes it might induce in potential target proteins.
Characterization of Binding Pocket Dynamics and Solvent Effects
MD simulations also allow for a detailed characterization of the binding pocket's dynamics and the role of solvent molecules. The binding pocket is not a static entity; its shape and physicochemical properties can fluctuate over time, which can impact ligand binding and release. nih.gov Solvent molecules, particularly water, can play a critical role in mediating ligand-protein interactions.
Without specific MD simulation studies for this compound, the dynamics of its potential binding pockets and the associated solvent effects remain uncharacterized.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Ligand Affinity Quantification
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular techniques for estimating the binding free energy of a ligand to a protein. These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov
The general principle of these methods involves calculating the free energy of the complex, the protein, and the ligand in solution and then determining the difference.
| Method | Description |
| MM/PBSA | Utilizes the Poisson-Boltzmann equation to calculate the electrostatic contribution to the solvation free energy. |
| MM/GBSA | Employs the Generalized Born model, which is computationally less expensive than the Poisson-Boltzmann model, for the same purpose. |
There are no published studies that have used MM/PBSA, MM/GBSA, or other binding free energy calculation methods to quantify the binding affinity of this compound to any biological target.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules. These models are valuable for predicting the activity of new compounds and for guiding lead optimization in drug design.
A QSAR study typically involves:
A dataset of compounds with known biological activities.
Calculation of molecular descriptors (physicochemical properties or 3D fields).
Development of a mathematical equation relating the descriptors to the activity.
Validation of the model's predictive power.
No QSAR or 3D-QSAR studies have been conducted on derivatives of this compound, as there is no available dataset of their biological activities.
Computational Design and Virtual Screening of Novel this compound Analogues
Computational design and virtual screening are methods used to identify novel compounds with desired biological activity from large chemical libraries. Virtual screening can be either structure-based (using docking) or ligand-based (using pharmacophore models or shape similarity). These approaches can significantly accelerate the early stages of drug discovery.
The process often includes:
Defining a target or a set of active compounds.
Screening large databases of virtual compounds.
Ranking the compounds based on their predicted affinity or similarity.
Selecting a smaller subset of promising candidates for experimental testing.
There is no evidence in the scientific literature of any computational design or virtual screening campaigns aimed at discovering novel analogues of this compound.
Molecular Interactions and Receptor/enzyme Binding Pharmacology of N Ethyl Phenyl Carbamoyl L Methionine
Ligand-Protein Interaction Profiling (e.g., PLIP Analysis)
A critical aspect of understanding a compound's mechanism of action is the detailed analysis of its interactions with protein targets. Tools such as the Protein-Ligand Interaction Profiler (PLIP) are instrumental in identifying non-covalent interactions like hydrogen bonds, hydrophobic contacts, aromatic stacking, and salt bridges between a ligand and a protein. nih.govnih.gov This type of analysis provides a structural basis for a ligand's affinity and selectivity.
Identification of Key Interaction Types (Hydrogen Bonds, Hydrophobic, Aromatic Stacking, Salt Bridges)
The identification of specific intermolecular forces is fundamental to characterizing the binding of a ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges, collectively determine the stability of the ligand-protein complex. nih.gov Without experimental or computational data for N-[ethyl(phenyl)carbamoyl]-L-methionine, a catalogue of its specific interactions cannot be compiled.
Mapping Interaction Hotspots within Binding Sites
Interaction hotspots are regions within a protein's binding site that contribute disproportionately to the binding energy. Mapping these areas is crucial for understanding the determinants of binding affinity and for guiding structure-based drug design. Such an analysis for this compound would require co-crystallization data with a target protein or reliable docking simulations, neither of which is currently available.
Receptor Binding Affinity and Selectivity Studies (In Vitro)
In vitro binding assays are essential for quantifying a ligand's affinity for its molecular target and for assessing its selectivity against other proteins. These studies provide key pharmacological parameters that are critical for evaluating a compound's potential as a therapeutic agent.
Determination of Equilibrium Binding Constants (Ki, Kd)
Equilibrium binding constants, such as the inhibition constant (Ki) and the dissociation constant (Kd), are quantitative measures of a ligand's binding affinity. Lower values of Ki and Kd indicate higher affinity. The determination of these constants for this compound would necessitate radioligand binding assays or other biophysical techniques, for which no data has been published.
Kinetic Rate Constants of Ligand-Receptor Association and Dissociation
The kinetics of ligand binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic picture of the interaction than equilibrium constants alone. These parameters, which determine the residence time of a drug on its target, are important for understanding its pharmacological effect. As with other binding parameters, kinetic data for this compound are not available.
Enzymatic and Biochemical Mechanistic Investigations Involving N Ethyl Phenyl Carbamoyl L Methionine
Enzyme Inhibition Kinetics and Mechanisms
There is no available information on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for N-[ethyl(phenyl)carbamoyl]-L-methionine against any enzyme. Furthermore, no studies have been found that describe its mechanism of enzyme inhibition, such as whether it acts as a competitive, non-competitive, or other type of inhibitor.
No research could be located to determine whether the potential enzymatic inhibition by this compound is reversible or irreversible.
Biochemical Characterization of Identified Enzyme Targets
As no specific enzyme targets for this compound have been identified in the searched literature, no biochemical characterization of such targets can be provided.
Role in L-Methionine Metabolic Pathways (In Vitro Preclinical Context)
There are no studies detailing the impact of this compound on the metabolism of S-Adenosyl-L-Methionine (SAM) or its effects on SAM-dependent methyltransferases or other related enzymes.
No information has been found regarding the effects of this compound on the enzymes of the L-methionine salvage pathway or those involved in its degradation.
Identification and Validation of Specific Enzymatic Targets
Investigations into the specific enzymatic targets of this compound are currently not documented in publicly available scientific literature. As a novel or sparsely studied derivative of L-methionine, dedicated research to identify and validate the enzymes that may interact with or be modulated by this compound has not been published.
The identification of enzymatic targets for a compound like this compound would typically involve a multi-step process. Initially, screening assays would be conducted against a panel of enzymes, particularly those known to interact with L-methionine or its derivatives. Given the structure of the compound, with its modified amino group, enzymes such as aminoacyl-tRNA synthetases, N-acylamino acid amidohydrolases, or various proteases and peptidases could be considered as potential candidates for interaction.
Subsequent validation studies would be essential to confirm any preliminary findings. These studies would aim to characterize the nature of the interaction, determining whether this compound acts as a substrate, an inhibitor, or an allosteric modulator of the identified enzyme. Detailed kinetic analyses would be performed to quantify the compound's affinity for the enzyme (e.g., determining the Michaelis constant, K_m, if it is a substrate, or the inhibition constant, K_i, if it is an inhibitor).
To provide a comprehensive understanding of the enzymatic interaction, further research would be necessary to elucidate the precise biochemical mechanism. This could involve techniques such as X-ray crystallography to determine the three-dimensional structure of the enzyme in complex with the compound, or site-directed mutagenesis to identify the specific amino acid residues in the enzyme's active site that are crucial for binding and/or catalysis.
At present, no such detailed research findings or data tables concerning the enzymatic targets of this compound are available in the peer-reviewed literature. Therefore, the specific enzymes that are affected by this compound and the mechanisms underlying these potential interactions remain to be elucidated through future scientific inquiry.
Structure Activity Relationship Sar Studies and Rational Design of N Ethyl Phenyl Carbamoyl L Methionine Analogues
Systematic Chemical Modification of the Carbamoyl (B1232498) Moiety and its Impact on Biological Activity
The carbamoyl moiety, -NH-C(=O)-, is a crucial linker in the N-[ethyl(phenyl)carbamoyl]-L-methionine scaffold. Its stability and hydrogen bonding capabilities can significantly influence the molecule's interaction with its biological target. Modifications of the N-substituents on the carbamoyl group can modulate the compound's electronic and steric properties, thereby affecting its biological activity.
The N-ethyl and N-phenyl groups of this compound are key determinants of its interaction with biological targets. Altering these substituents can lead to significant changes in activity. For instance, increasing the alkyl chain length from ethyl to bulkier groups may enhance van der Waals interactions with a hydrophobic pocket of a target protein, but an excessively large group could introduce steric hindrance, preventing optimal binding. Similarly, replacing the ethyl group with other functionalities, such as cyclic or aromatic moieties, can explore different binding orientations and interactions.
Research on other N-substituted carbazole derivatives has shown that the nature of the N-substituent is essential for biological activity, with different substituents leading to varying degrees of potency. For example, the introduction of moieties like 1,2,4-triazole or imidazole at the N-position of carbazoles has been shown to enhance antifungal and antibacterial efficacy. mdpi.com In the context of this compound, systematic variation of the N-ethyl group to other alkyl, cycloalkyl, or small heterocyclic groups could be a viable strategy to probe the steric and electronic requirements of the binding site.
The stability of the carbamate (B1207046) bond is also a critical factor. Carbamates are generally more stable to hydrolysis than esters, which makes them attractive linkers in drug design. acs.org However, their stability can be modulated by the electronic nature of the N-substituents. Electron-withdrawing groups on the phenyl ring can increase the susceptibility of the carbamate to hydrolysis, a property that can be exploited in prodrug design.
The following table illustrates the impact of modifying the N-substituent on the biological activity of a series of amino acid derivatives. While not this compound itself, these data on fungicidal amino acid derivatives provide insight into how N-substituent modifications can influence biological outcomes.
| Compound | N-Substituent on Phenyl Ring | EC50 (µg/mL) |
|---|---|---|
| 5c | 4-fluoro | 0.43 |
| 5g | 3,4-dimethoxy | 0.49 |
| 5h | 4-(ethynyloxy) | 0.15 |
| 5o | 4-(ethynyloxy) (isoleucine derivative) | 0.31 |
Effects of Substitutions on the Phenyl Ring on Interaction and Biological Function
The introduction of electron-withdrawing groups (e.g., halogens, nitro, cyano) or electron-donating groups (e.g., alkyl, alkoxy) at different positions (ortho, meta, para) of the phenyl ring can alter the electron density of the carbamoyl moiety and the aromatic ring itself. These changes can affect hydrogen bonding capabilities, π-π stacking interactions, and hydrophobic interactions with the biological target. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles revealed that hydrophobic substituents with an optimal size at the para-position of the phenyl ring were favorable for inhibitory activity, while bulky substituents were detrimental. nih.gov
In a series of N-phenyl α-amino acids, it was observed that the presence of polar groups capable of forming hydrogen bonds, such as hydroxyl (-OH) and nitro (-NO2) groups at the para position of the phenyl ring, resulted in antimicrobial activity equivalent to standard drugs. rsc.org This suggests that for this compound analogues, the introduction of polar substituents on the phenyl ring could be a strategy to enhance biological activity through increased hydrogen bonding interactions.
Furthermore, substitutions on the phenyl ring can influence the metabolic stability of the compound. For example, the introduction of fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. The position of the substituent is also crucial, as steric hindrance from an ortho-substituent can affect the conformation of the molecule and its ability to bind to its target.
The following interactive data table summarizes the effect of different substituents on the phenyl ring on the chitin synthesis inhibitory activity of a series of isoxazole derivatives, providing a model for the potential effects of similar substitutions on this compound analogues.
| Substituent (R) | IC50 (µM) | Log(1/IC50) | Hydrophobicity (π) | Steric Parameter (Es) |
|---|---|---|---|---|
| H | 0.25 | 6.60 | 0.00 | 0.00 |
| F | 0.18 | 6.74 | 0.14 | -0.46 |
| Cl | 0.16 | 6.80 | 0.71 | -0.97 |
| Br | 0.17 | 6.77 | 0.86 | -1.16 |
| CH3 | 0.20 | 6.70 | 0.56 | -1.24 |
| CF3 | 2.5 | 5.60 | 0.88 | -2.40 |
| NO2 | 3.3 | 5.48 | -0.28 | -2.52 |
Modulation of the L-Methionine Side Chain for Enhanced Target Interaction or Specificity
The L-methionine residue in this compound provides another avenue for structural modification to enhance biological activity and specificity. The thioether side chain of methionine is relatively non-polar and can participate in hydrophobic interactions within a binding pocket. Its flexibility allows it to adapt to the shape of the binding site.
One common strategy for modifying the methionine side chain is bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. u-tokyo.ac.jp For example, the sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) or a sulfone. These modifications increase the polarity of the side chain and can introduce hydrogen bond accepting capabilities, potentially leading to new interactions with the target. However, such modifications also alter the size and geometry of the side chain, which may or may not be favorable for binding.
Another bioisosteric replacement for the methionine side chain is norleucine, which has a similar-sized, non-polar side chain but lacks the sulfur atom. Replacing methionine with norleucine can be advantageous in cases where the thioether is susceptible to oxidation, thereby improving the metabolic stability of the compound. azolifesciences.com Other non-canonical amino acids with varying alkyl chain lengths or branching can also be used to probe the size and shape of the hydrophobic pocket that accommodates the methionine side chain.
Furthermore, the side chain can be functionalized to introduce new chemical properties. For instance, the terminal methyl group could be replaced with other functional groups to explore additional interactions with the target. The development of methods for the site-selective functionalization of methionine residues in proteins highlights the chemical tractability of this amino acid for modification. researchgate.net
Below is a table of potential bioisosteric replacements for the L-methionine side chain and their potential effects on the properties of the molecule.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| -CH2-CH2-S-CH3 | -CH2-CH2-CH2-CH3 (Norleucine) | Increases metabolic stability by preventing sulfur oxidation; maintains hydrophobicity. |
| -CH2-CH2-S-CH3 | -CH2-CH2-S(O)-CH3 (Methionine sulfoxide) | Increases polarity; introduces a hydrogen bond acceptor. |
| -CH2-CH2-S-CH3 | -CH2-CH2-S(O2)-CH3 (Methionine sulfone) | Further increases polarity and hydrogen bond accepting capability. |
| -CH2-CH2-S-CH3 | -CH2-CH2-Se-CH3 (Selenomethionine) | Similar size and hydrophobicity; may alter electronic properties and metabolic profile. |
| -CH2-CH2-S-CH3 | -CH2-CH2-O-CH3 (O-methylhomoserine) | Increases polarity; introduces a hydrogen bond acceptor. |
Design of Peptidomimetic and Non-Canonical Amino Acid Analogues based on the this compound Scaffold
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.gov The this compound scaffold can serve as a valuable starting point for the design of peptidomimetics. The carbamoyl group itself can be considered a peptide bond isostere, as it mimics the geometry of a peptide bond but is more resistant to enzymatic cleavage.
By retaining the key pharmacophoric elements of this compound, novel peptidomimetics can be designed. For example, the L-methionine residue could be replaced by other non-canonical amino acids to introduce conformational constraints or new functional groups. mdpi.com The incorporation of non-canonical amino acids is a widely used strategy in peptidomimetic design to enhance stability and biological activity. nih.gov
For instance, replacing L-methionine with a D-amino acid could increase resistance to proteases. Incorporating N-methylated amino acids can also prevent enzymatic degradation and improve membrane permeability. nih.gov Furthermore, cyclic peptidomimetics can be designed based on the this compound scaffold to restrict conformational flexibility and lock the molecule into its bioactive conformation.
The use of non-canonical amino acids also allows for the introduction of unique side chains with novel functionalities that are not found in the 20 proteinogenic amino acids. This can lead to the discovery of analogues with improved target affinity and selectivity. The open nature of cell-free protein synthesis systems provides a powerful platform for the incorporation of a wide variety of non-canonical amino acids into polypeptides, showcasing the vast potential of these building blocks in molecular design. nih.gov
Prodrug Design Strategies Utilizing Amino Acid Scaffolds for Enhanced Research Applications
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The use of amino acid scaffolds in prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of a parent compound, such as solubility, permeability, and metabolic stability. nih.govresearchgate.net The this compound scaffold is well-suited for such an approach.
The amino acid moiety can be utilized to target amino acid transporters, thereby enhancing the uptake of the compound into cells. This is particularly relevant for improving the delivery of drugs to tissues that express high levels of these transporters.
The carbamate linkage in this compound can be designed to be cleavable by specific enzymes present in the target tissue, leading to the localized release of the active compound. The rate of hydrolysis of the carbamate bond can be fine-tuned by modifying the electronic properties of the N-substituents. acs.org
Furthermore, the carboxylic acid group of the L-methionine residue can be esterified to create a prodrug with increased lipophilicity and improved membrane permeability. These ester prodrugs are often cleaved by esterases in the body to release the active carboxylic acid. This strategy has been successfully applied to a variety of drugs to enhance their oral bioavailability.
The following table outlines several prodrug strategies that could be applied to the this compound scaffold for enhanced research applications, such as improving the delivery of the compound in cellular or in vivo models.
| Prodrug Strategy | Modification Site | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| Esterification | Carboxylic acid of L-methionine | Hydrolysis by esterases | Increased lipophilicity and membrane permeability. |
| Amide Formation | Carboxylic acid of L-methionine | Hydrolysis by amidases | Modulated solubility and stability. |
| Targeted Transporter Prodrug | Amino acid scaffold | Transport via amino acid transporters followed by intracellular cleavage | Enhanced cellular uptake and targeted delivery. |
| Enzyme-Labile Carbamate | Carbamoyl moiety | Cleavage by specific carbamatases or other hydrolases | Controlled release of the active compound. |
Advanced Analytical Methodologies for Research Applications of N Ethyl Phenyl Carbamoyl L Methionine
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the quantification and purity assessment of N-[ethyl(phenyl)carbamoyl]-L-methionine. These methods offer high resolution and sensitivity for separating the target compound from its precursors, such as L-methionine, and potential degradation products or synthesis-related impurities.
Reversed-phase chromatography is the most common modality for this type of analysis. The inherent hydrophobicity imparted by the ethyl and phenyl groups on the carbamoyl (B1232498) moiety allows for strong retention on nonpolar stationary phases, such as C18 columns. Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a pH-modifying buffer like acetate (B1210297) or formate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.govmtc-usa.com UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC by providing faster analysis times, improved resolution, and greater peak capacity, which is invaluable for resolving closely related impurities. researchgate.net
Detection is commonly performed using a UV detector, as the phenyl ring in the molecule provides a strong chromophore with significant absorbance, typically in the 254-280 nm range. For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure accuracy and precision. Purity analysis involves assessing the peak area percentage of the main compound relative to any other detected peaks.
Table 1: Illustrative HPLC/UPLC Parameters for this compound Analysis
| Parameter | HPLC Condition | UPLC Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase chemistry for retaining the nonpolar analyte. UPLC offers higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase to ensure protonation of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic solvent for eluting hydrophobic compounds in reversed-phase chromatography. |
| Gradient | 20% to 80% B over 15 min | 20% to 80% B over 3 min | Gradient elution is necessary to separate the analyte from more polar starting materials and less polar impurities. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are optimized for the column dimensions to ensure maximum efficiency. |
| Column Temp. | 30 °C | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, especially in UPLC. |
| Detection | UV at 254 nm | UV at 254 nm | The phenyl group allows for sensitive detection at this wavelength. |
| Injection Vol. | 10 µL | 2 µL | Smaller injection volumes are used in UPLC to prevent column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in complex biological matrices. Due to the low volatility of the parent compound, a derivatization step is essential prior to GC analysis. nih.gov This typically involves the esterification of the carboxylic acid group, for example, by creating a methyl or ethyl ester, to increase its volatility.
Once derivatized, the compound can be separated from other matrix components on a capillary GC column. The separated analytes then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural elucidation and confirmation of identity. escholarship.org
For this compound, characteristic fragments would be expected from the cleavage of the carbamoyl bond, the methionine side chain, and the esterified carboxyl group. This allows for the identification of metabolites resulting from, for instance, oxidation of the methionine sulfur (forming the sulfoxide (B87167) or sulfone), hydroxylation of the phenyl ring, or cleavage of the carbamoyl linkage. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for targeted quantitative studies of specific metabolites.
Table 2: Predicted GC-MS Fragmentation Ions for an Esterified Derivative
| Ion Description | Potential m/z (for Methyl Ester) | Fragmentation Pathway |
| Molecular Ion [M]⁺ | Varies | The intact ionized molecule. |
| Loss of Methoxycarbonyl | [M-59]⁺ | Cleavage of the -COOCH₃ group. |
| Loss of Methionine Side Chain | Varies | Cleavage at the α-carbon. |
| Phenyl isocyanate fragment | [C₆H₅NCO]⁺ | Cleavage of the N-carbamoyl bond. |
| Ethyl fragment | [C₂H₅]⁺ | Loss of the ethyl group. |
| Tropylium ion | [C₇H₇]⁺ | Rearrangement of the phenyl-containing fragment. |
Capillary Electrophoresis (CE) Techniques for Separation and Detection
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for the analysis of this compound, particularly in complex aqueous samples. nih.gov CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field.
For this compound, which possesses a carboxylic acid group, Capillary Zone Electrophoresis (CZE) at a pH above the pKa of the carboxylate will impart a negative charge, enabling its electrophoretic mobility. A key advantage of CE is its minimal sample and reagent consumption.
To analyze the neutral parent compound alongside charged metabolites or to enhance separation from other neutral species, Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.gov In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. The hydrophobic phenyl and ethyl moieties of this compound will partition into the hydrophobic core of the micelles, allowing for separation based on differential partitioning, even among neutral molecules. Detection is typically achieved on-capillary using a UV detector. researchgate.net
Spectrophotometric and Fluorescent Detection Methods in Biochemical and Ligand Binding Assays
Spectrophotometric methods are straightforward and widely applicable for the direct quantification of this compound in purified solutions. The presence of the phenyl group allows for direct UV absorbance measurement, which can be used to determine concentration via the Beer-Lambert law, provided an extinction coefficient has been established. mdpi.com
The native molecule itself is not expected to be significantly fluorescent. However, in the context of biochemical and ligand-binding assays, fluorescent methods can be adapted. mdpi.com This can be achieved through several approaches:
Fluorescent Labeling: The compound can be chemically conjugated to a fluorescent dye (a fluorophore). The labeled compound can then be used to track its binding to a target protein or receptor.
Competitive Binding Assays: A fluorescently labeled ligand that is known to bind to a specific target can be used. The binding of the non-fluorescent this compound to the target is then measured by its ability to displace the fluorescent ligand, resulting in a decrease in the measured fluorescence signal (e.g., in fluorescence polarization assays).
Intrinsic Protein Fluorescence: If the compound binds to a protein, the binding event may cause a change in the protein's intrinsic fluorescence (typically from tryptophan residues), which can be monitored to determine binding affinity.
Application in Radiochemistry and Isotopic Tracing for Research (e.g., PET Imaging Precursors for Mechanistic Studies)
Radiolabeling this compound with a positron-emitting isotope transforms it into a potential probe for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the in-vivo study of biochemical processes. L-methionine itself, labeled with Carbon-11 ([¹¹C]-Met), is a well-established PET tracer used to measure amino acid transport and protein synthesis rates, particularly in oncology. nih.govnih.gov
By analogy, a radiolabeled version of this compound could serve as a research tool to investigate the mechanisms of transport and metabolism of modified amino acids. Potential radiolabeling strategies include:
Carbon-11 Labeling: Incorporation of ¹¹C (t½ ≈ 20.4 min) into the ethyl group via reaction of a des-ethyl precursor with [¹¹C]ethyl iodide.
Fluorine-18 Labeling: Introduction of ¹⁸F (t½ ≈ 109.8 min) onto the phenyl ring. This longer half-life allows for more complex syntheses and longer imaging studies.
The resulting PET tracer could be used in preclinical research models to study how the N-terminal modification affects its uptake and retention by specific amino acid transporters (like the L-type amino acid transporter 1, LAT1) and its subsequent metabolic fate, providing valuable mechanistic insights into cellular transport systems. lumiprobe.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[ethyl(phenyl)carbamoyl]-L-methionine with high purity?
- Methodological Answer : The synthesis of carbamoyl-modified methionine derivatives typically involves coupling L-methionine with ethyl(phenyl)carbamoyl groups using carbodiimide-based crosslinkers (e.g., EDC or DCC) under anhydrous conditions. For purification, recrystallization in ethanol:water (3:1 v/v) or silica gel chromatography (eluting with ethyl acetate/hexane gradients) is effective. Ensure reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate) or HPLC (C18 column, 220 nm detection). Post-synthesis, validate purity using NMR (¹H and ¹³C) and elemental analysis .
Q. How should stable aqueous stock solutions of this compound be prepared?
- Methodological Answer : Dissolve the compound in PBS (pH 7.2) at a concentration ≤5 mg/mL, as higher concentrations risk precipitation. For organic solvent compatibility, prepare a stock in DMSO (≤12 mg/mL) and dilute into aqueous buffers (final DMSO ≤0.1% to avoid cellular toxicity). Filter-sterilize using 0.22 µm membranes. Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks; lyophilize aliquots for stability .
Advanced Research Questions
Q. How can researchers analyze the interaction between this compound and peptide deformylase (PDF)?
- Methodological Answer : Use enzyme kinetics assays to assess PDF activity. Prepare reaction buffers (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂) and incubate PDF with the compound (0.1–10 µM). Monitor deformylation rates via HPLC or fluorescence-based assays (e.g., coupled with formate dehydrogenase). For structural insights, perform X-ray crystallography by co-crystallizing PDF with the compound. Competitive inhibition can be tested against N-formylmethionine (positive control) .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Methodological Answer :
- FT-IR : Identify carbamoyl C=O stretches (~1680–1720 cm⁻¹) and methionine S-CH₃ vibrations (~650 cm⁻¹).
- NMR : ¹H NMR (DMSO-d6) should show methionine δ-CH₂ at ~2.1 ppm and phenyl protons as a multiplet (~7.2–7.5 ppm). ¹³C NMR confirms the carbamoyl carbonyl (~155 ppm).
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI-MS detection (expected [M+H]⁺ ~323.4 Da). Compare with synthetic standards .
Q. How can researchers quantify this compound in biological samples?
- Methodological Answer : Extract the compound from tissues/plasma using methanol:acetonitrile (1:1) followed by centrifugation (14,000 ×g, 10 min). Quantify via LC-MS/MS with a deuterated internal standard (e.g., d3-methionine). Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the compound (e.g., m/z 323.4 → 132.1) .
Q. What experimental strategies can resolve contradictions in the compound’s solubility data across studies?
- Methodological Answer : Systematically test solubility in buffered solutions (pH 2–9) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectrophotometry (λmax ~260 nm). Control temperature (4–37°C) and ionic strength (0–500 mM NaCl). For conflicting reports, validate via saturation shake-flask method: mix excess compound with solvent, agitate 24 hours, filter, and quantify supernatant via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
